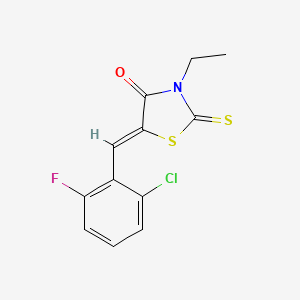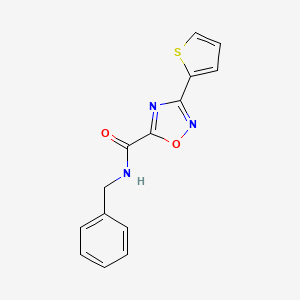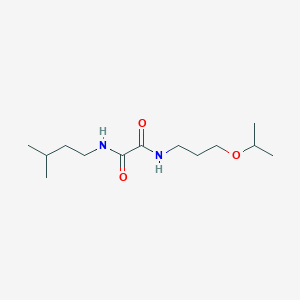![molecular formula C18H20O5 B4806647 3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4806647.png)
3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde
概要
説明
3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde: is an organic compound with the molecular formula C17H18O4 It is a benzaldehyde derivative characterized by the presence of methoxy and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 2-(2-methylphenoxy)ethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-(2-methylphenoxy)ethanol attacks the aldehyde group of 3,5-dimethoxybenzaldehyde, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and phenoxy groups can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzoic acid.
Reduction: 3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structural features.
Biology:
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential use in the development of new pharmaceuticals.
Antimicrobial Activity: Studied for its antimicrobial properties against various pathogens.
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Polymer Chemistry: Potential use in the development of new polymers with unique characteristics.
作用機序
The mechanism of action of 3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
3,5-dimethoxybenzaldehyde: Lacks the phenoxyethoxy group, making it less complex.
4-methoxybenzaldehyde: Contains only one methoxy group and lacks the phenoxyethoxy group.
2-(2-methylphenoxy)ethanol: Lacks the aldehyde and methoxy groups.
Uniqueness:
Structural Complexity: The presence of both methoxy and phenoxyethoxy groups makes 3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde more structurally complex than its similar compounds.
Versatility: Its unique structure allows it to participate in a wider range of chemical reactions and applications.
特性
IUPAC Name |
3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-13-6-4-5-7-15(13)22-8-9-23-18-16(20-2)10-14(12-19)11-17(18)21-3/h4-7,10-12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMUTKCXQHFABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2OC)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(4-fluorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4806567.png)


![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4806597.png)
![N-[3-(4-methoxyphenyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4806603.png)
![{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B4806623.png)
![Dimethyl 5-[[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4806629.png)
![N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4806637.png)
![2-(2-fluorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4806661.png)
![N-(2-fluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4806667.png)

![2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4806682.png)
![2-[5-[(2,4-Dimethylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol](/img/structure/B4806684.png)
![2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide](/img/structure/B4806696.png)
